N-(2,5-dimethoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Description

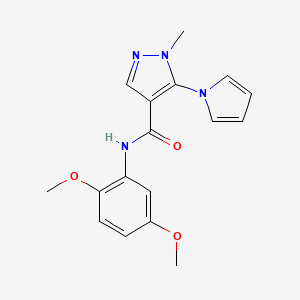

N-(2,5-dimethoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative featuring a 2,5-dimethoxyphenyl substituent at the carboxamide position and a pyrrole moiety at the 5-position of the pyrazole ring. The compound’s structure combines electron-donating methoxy groups with the aromatic diversity of pyrrole, which may enhance its solubility and modulate interactions with biological targets.

Properties

Molecular Formula |

C17H18N4O3 |

|---|---|

Molecular Weight |

326.35 g/mol |

IUPAC Name |

N-(2,5-dimethoxyphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide |

InChI |

InChI=1S/C17H18N4O3/c1-20-17(21-8-4-5-9-21)13(11-18-20)16(22)19-14-10-12(23-2)6-7-15(14)24-3/h4-11H,1-3H3,(H,19,22) |

InChI Key |

FWFBOKRVOJTODF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)NC2=C(C=CC(=C2)OC)OC)N3C=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole condensation, where 2,5-dimethoxytetrahydrofuran reacts with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another method utilizes microwave-induced molecular iodine-catalyzed reactions under solventless conditions, which provides an efficient and high-yield synthesis of N-substituted pyrroles .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solventless reactions and recyclable catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrole or pyrazole rings are substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, iron (III) chloride, and various oxidizing and reducing agents. Reaction conditions typically involve mild temperatures and the use of catalytic amounts of reagents to achieve high yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to increase monoclonal antibody production in Chinese hamster ovary cell cultures by suppressing cell growth and increasing cell-specific glucose uptake rate . The compound also affects intracellular adenosine triphosphate levels and galactosylation of monoclonal antibodies, which are critical for therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound to structurally analogous pyrazole-carboxamide derivatives, focusing on substituent effects, synthetic yields, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison of Pyrazole-Carboxamide Derivatives

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Physicochemical Properties: The 2,5-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, which may improve solubility compared to chloro-substituted analogs (e.g., 3b, 3d) . Cyano groups (e.g., in 3a) contribute to hydrogen bonding and polarity, as evidenced by high melting points (133–135°C) and crystallinity .

Synthetic Yields: Compounds with chlorophenyl substituents (e.g., 3b, 3e) show moderate yields (~66–68%), suggesting steric or electronic challenges during synthesis . The absence of chloro or cyano groups in the target compound may simplify synthesis, though specific data are unavailable.

Methoxy groups may mimic natural ligands (e.g., in cannabinoid receptors), though highlights that receptor subtype selectivity (CB1 vs. CB2) is highly substituent-dependent .

Biological Activity

N-(2,5-dimethoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound belonging to the pyrazole family, characterized by its unique structural features, including a pyrazole core, a pyrrole moiety, and a dimethoxyphenyl substituent. This article provides a comprehensive overview of its biological activities, focusing on its pharmacological properties and potential therapeutic applications.

- Molecular Formula : C₁₇H₁₈N₄O₃

- Molecular Weight : 326.35 g/mol

- CAS Number : 1246073-38-0

Overview of Biological Activities

Pyrazole derivatives, including this compound, are recognized for their diverse pharmacological properties. They exhibit anti-inflammatory , analgesic , and anticancer activities. The unique combination of substituents in this compound may enhance its selectivity and potency against specific biological targets.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance:

- Cell Line Studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The GI₅₀ values were reported at 3.79 µM for MCF7, indicating potent activity against this cell line .

| Cell Line | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) |

|---|---|---|---|

| MCF7 | 3.79 | 12.50 | 42.30 |

| SF-268 | Not specified | Not specified | Not specified |

| NCI-H460 | Not specified | Not specified | Not specified |

The mechanism of action for this compound involves the inhibition of specific enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. Molecular docking studies suggest that this compound binds effectively to target proteins, enhancing its therapeutic potential .

Anti-inflammatory Activity

The compound has also exhibited notable anti-inflammatory properties. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone:

| Cytokine | Inhibition (%) at 10 µM |

|---|---|

| TNF-α | 61–85% |

| IL-6 | 76–93% |

These results indicate its potential as a therapeutic agent for conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of pyrazole derivatives similar to this compound:

- Study on Pyrazole Derivatives : A series of novel pyrazole compounds were synthesized and tested for anticancer activity against various cell lines. Compounds with similar structural motifs showed IC₅₀ values ranging from 3.25 mg/mL to lower concentrations depending on their specific substitutions .

- Anti-tubercular Activity : Research into pyrazole derivatives has also revealed promising anti-tubercular properties, with some compounds exhibiting significant inhibition against Mycobacterium tuberculosis strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.